molecular formula C12H8BrFO B8764430 4-bromo-1-fluoro-2-phenoxybenzene CAS No. 112204-59-8

4-bromo-1-fluoro-2-phenoxybenzene

Cat. No.: B8764430
CAS No.: 112204-59-8
M. Wt: 267.09 g/mol
InChI Key: GREWZYRZMVYLBQ-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-phenoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 1), and a phenoxy group (position 2). This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the resonance and steric contributions of the phenoxy group.

Properties

CAS No.

112204-59-8

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

IUPAC Name

4-bromo-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C12H8BrFO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H

InChI Key

GREWZYRZMVYLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves 2-bromo-4-methylphenol and 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Heating at 110°C for 12 hours promotes deprotonation of the phenol, generating a phenoxide nucleophile that displaces the fluorine atom via a Meisenheimer intermediate. Steric hindrance from the ortho-nitro group directs substitution to the para position relative to bromine.

Optimization and Purification

  • Catalyst and Solvent : K₂CO₃ (2 equiv) in DMF ensures efficient deprotonation and solubility.

  • Workup : Post-reaction, the mixture is diluted with dichloromethane (CH₂Cl₂), washed with aqueous NaOH to remove unreacted phenol, and purified via recrystallization (CH₂Cl₂/petroleum ether).

  • Yield : 72% for the nitro-substituted variant, with purity >95% confirmed by ¹H/¹³C NMR.

Table 1: SNAr Protocol Summary

Reactant AReactant BBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-methylphenol1-Fluoro-2-nitrobenzeneK₂CO₃DMF1101272

Copper-Mediated Ullmann Coupling

Ullmann coupling, a classical method for forming aryl ethers, has been adapted for 4-bromo-1-fluoro-2-phenoxybenzene synthesis using copper catalysts. A scaled-up procedure from ChemicalBook highlights its industrial viability.

Reaction Design

This one-pot method combines 4-bromo-3-fluorophenol with 4-phenoxyphenylboronic acid in the presence of copper(II) acetate (Cu(OAc)₂) and triethylamine (Et₃N) under oxygen atmosphere. Molecular sieves are employed to scavenge water, shifting equilibrium toward product formation.

Key Parameters

  • Catalyst Loading : 10 mol% Cu(OAc)₂ achieves optimal turnover without over-oxidation.

  • Solvent System : Dichloromethane (DCM) at 0°C minimizes side reactions.

  • Scale : Demonstrated at 550 g scale with consistent yields.

Table 2: Ullmann Coupling Conditions

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
4-Bromo-3-fluorophenol4-Phenoxyphenylboronic acidCu(OAc)₂Et₃NDCM087*
*Reported yield for analogous structures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura cross-coupling offers regioselective control. This method pairs 4-bromo-1-fluoro-2-iodobenzene with phenylboronic acids under palladium catalysis.

Protocol Highlights

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).

  • Base : Sodium carbonate (Na₂CO₃) ensures transmetallation efficiency.

  • Applications : Tailored for introducing electron-donating/withdrawing groups on the phenoxy ring.

Limitations

  • Cost : High palladium loadings increase expenses.

  • Byproducts : Homocoupling of boronic acids requires careful stoichiometry.

Table 3: Suzuki-Miyaura Reaction Parameters

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
4-Bromo-1-fluoro-2-iodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃THF8065

Comparative Analysis of Methods

Efficiency and Scalability

  • SNAr : Best for laboratory-scale synthesis (72% yield) but limited by nitro-group reduction requirements.

  • Ullmann Coupling : Superior for industrial applications (87% yield, 550 g scale).

  • Suzuki-Miyaura : Ideal for functionalized derivatives but less cost-effective.

Purity and Byproduct Management

  • SNAr and Ullmann methods produce fewer byproducts (<5%) compared to Suzuki couplings (≈10% homocoupling).

  • Recrystallization in CH₂Cl₂/petroleum ether achieves >98% purity in Ullmann products .

Scientific Research Applications

4-bromo-1-fluoro-2-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) influences the reactivity and orientation of the compound in chemical reactions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (4), F (1), PhO (2) C₁₂H₈BrFO 279.10 Intermediate for pharmaceuticals/agrochemicals N/A
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), CF₃O (1) C₇H₃BrF₄O 275.00 Strong electron-withdrawing substituents; used in fluorinated intermediates
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene Br (4), F (1), PhNHCH₂ (2) C₁₃H₁₁BrFN 284.14 Amino linkage enhances nucleophilicity; potential drug precursor
1-Bromo-2-((4-fluorobenzyl)oxy)benzene Br (1), 4-F-PhCH₂O (2) C₁₃H₁₀BrFO 273.13 Fluorobenzyloxy group increases steric bulk; specialty chemical synthesis
1-Bromo-2-chloro-4-fluorobenzene Br (1), Cl (2), F (4) C₆H₃BrClF 209.44 Trihalogenated benzene; cross-coupling reactions
4-Bromofluorobenzene Br (4), F (1) C₆H₄BrF 175.00 Simplest analog; liquid phase reactions

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene (CF₃O) is a stronger EWG than phenoxy, significantly deactivating the benzene ring and directing electrophilic substitution to meta positions . In contrast, the phenoxy group in the parent compound exhibits moderate electron withdrawal via resonance, balancing reactivity for selective functionalization.
  • Halogen Interactions:

    • 1-Bromo-2-chloro-4-fluorobenzene combines three halogens, creating a highly polarized aromatic system. Chlorine’s inductive effect dominates, making it reactive in Suzuki-Miyaura couplings .

Steric and Solubility Considerations

  • 1-Bromo-2-((4-fluorobenzyl)oxy)benzene features a fluorobenzyloxy chain, which may enhance solubility in non-polar solvents while retaining reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-1-fluoro-2-phenoxybenzene, and how can purity be maximized?

  • Methodology :

  • Synthesis : Start with halogenated benzene precursors (e.g., 1-bromo-4-fluorobenzene) and employ Ullmann coupling or nucleophilic aromatic substitution with phenol derivatives. Use catalysts like CuI/1,10-phenanthroline for cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol at low temperatures (0–5°C) enhances crystalline purity .
  • Yield Optimization : Monitor reaction kinetics via HPLC (C18 column, methanol/water mobile phase) to identify side products and adjust stoichiometry .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : Use 19F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm) and 1H/13C NMR to verify phenoxy group integration and coupling patterns. Compare with deuterated analogs (e.g., 4-bromofluorobenzene-d4) for solvent suppression .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to detect molecular ion [M-H]⁻ at m/z 265.93 (theoretical) and isotopic peaks for bromine (1:1 ratio for 79Br/81Br) .
  • FTIR : Identify C-F (1220–1150 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches; phenoxy C-O-C asymmetric vibrations near 1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during functionalization of this compound?

  • Methodology :

  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., DMF-d7) to distinguish between SNAr and radical pathways. Monitor intermediates via in-situ FTIR or Raman spectroscopy .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for competing pathways (e.g., para vs. meta substitution) and validate with experimental yields .
  • Controlled Replicates : Repeat reactions under inert atmospheres (Ar/N2) to rule out oxidative side reactions. Use GC-MS to quantify byproducts (e.g., debrominated species) .

Q. What methodologies assess the stability of this compound under extreme conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>200°C). Correlate with DSC for phase transitions .
  • Photochemical Degradation : Expose to UV-Vis light (254–365 nm) in quartz cells and track degradation via HPLC. Use actinometry to quantify photon flux .
  • Hydrolytic Resistance : Test stability in buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor fluoride release via ion chromatography .

Q. How can discrepancies between predicted and observed spectral data for this compound be addressed?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-bromo-4-fluorobenzoic acid) .
  • Crystallography : Grow single crystals via slow evaporation (hexane/DCM) and perform X-ray diffraction to resolve ambiguities in substituent positioning .
  • Dynamic NMR : Variable-temperature 1H NMR (e.g., -80°C to 25°C) to detect rotational barriers in the phenoxy group that may cause signal splitting .

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